molecular formula C29H24O4 B14302614 Bis(diphenylmethyl) propanedioate CAS No. 116021-77-3

Bis(diphenylmethyl) propanedioate

Cat. No.: B14302614
CAS No.: 116021-77-3
M. Wt: 436.5 g/mol
InChI Key: XUUOFWRXKILJBB-UHFFFAOYSA-N
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Description

Bis(diphenylmethyl) propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two diphenylmethyl groups attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diphenylmethyl) propanedioate typically involves the esterification of propanedioic acid with diphenylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylmethyl) propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Bis(diphenylmethyl) propanedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(diphenylmethyl) propanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of diphenylmethanol and propanedioic acid. The pathways involved in these reactions are typically enzyme-mediated and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethanol: Shares the diphenylmethyl group but lacks the ester functionality.

    Propanedioic Acid: The core structure without the diphenylmethyl groups.

    Bis(benzhydryl) ethers: Similar in having two aromatic groups but differ in the connecting moiety.

Uniqueness

Bis(diphenylmethyl) propanedioate is unique due to its combination of two diphenylmethyl groups with a propanedioate core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

116021-77-3

Molecular Formula

C29H24O4

Molecular Weight

436.5 g/mol

IUPAC Name

dibenzhydryl propanedioate

InChI

InChI=1S/C29H24O4/c30-26(32-28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(31)33-29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,28-29H,21H2

InChI Key

XUUOFWRXKILJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CC(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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